2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride
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Overview
Description
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the cyclohexyl ring. This can be achieved through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the aminomethyl group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A similar compound with a cyclohexyl ring and an aminomethyl group, used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with similar structural features, used to treat neuropathic pain and epilepsy.
Uniqueness
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexyl ring
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c10-6-7-1-3-9(13,4-2-7)5-8(11)12;/h7,13H,1-6,10H2,(H,11,12);1H |
InChI Key |
VBYJCCYGDFGJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)(CC(=O)O)O.Cl |
Origin of Product |
United States |
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